molecular formula C6H12ClNO3 B7908842 methyl (2S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

methyl (2S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B7908842
M. Wt: 181.62 g/mol
InChI Key: KLGSHNXEUZOKHH-YKXIHYLHSA-N
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Description

Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 40216-83-9) is a chiral proline derivative widely used in asymmetric synthesis and pharmaceutical intermediate production. Its structure features a pyrrolidine ring with hydroxyl and ester functional groups at the 4- and 2-positions, respectively, and a hydrochloride salt for enhanced stability . Key physicochemical properties include:

  • Molecular formula: C₇H₁₂ClNO₃
  • Molecular weight: 193.63 g/mol
  • Melting point: 152–164°C
  • Specific rotation: [α] = -24° to -31° (c=2, H₂O)
  • LogP: -0.789 (indicating moderate hydrophilicity) .

This compound is critical in enantioselective catalysis, particularly in asymmetric Michael additions for C–C bond formation, as demonstrated in chiral mesoporous hybrid materials .

Properties

IUPAC Name

methyl (2S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4?,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSHNXEUZOKHH-YKXIHYLHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Boc group, an acid-liable protecting group, is cleaved via protonation of the carbamate oxygen, followed by elimination of gaseous carbon dioxide and isobutylene. The resultant secondary amine forms a stable hydrochloride salt, while the methyl ester and 4-hydroxyl groups remain intact. This method boasts a 100% yield under mild conditions, making it ideal for large-scale production.

Table 1: Key Parameters for Acidic Deprotection Method

ParameterDetail
Starting Material4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Reagent4.0 N HCl in dioxane/DCM (1:4 v/v)
Temperature20°C (room temperature)
Reaction Time4 hours
Yield100%

This approach is favored for its simplicity and scalability, as demonstrated in a patent by TaiGen Biotechnology. Similar deprotection strategies are employed in radiopharmaceutical syntheses, underscoring their reliability.

Esterification and Functionalization of L-Proline

An alternative route starts with L-proline , a commercially available chiral pool starting material. The carboxylic acid group of L-proline is first esterified using methanol and hydrochloric acid under reflux conditions. Subsequent functionalization at the 4-position introduces the hydroxyl group, though specific details of this step remain ambiguously described in available literature.

Critical Analysis

While esterification of L-proline is straightforward, introducing the 4R-hydroxyl group presents challenges. Potential strategies include:

  • Epoxidation and Ring-Opening : Oxidation of the pyrrolidine ring to form an epoxide, followed by acid-catalyzed ring-opening with water.

  • Direct Hydroxylation : Use of oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or enzymatic methods to install the hydroxyl group.

However, these methods risk racemization or side reactions, necessitating rigorous stereochemical control. Sodium hydride has been cited as a base to activate the 4-position for electrophilic substitution, though the exact electrophile (e.g., hydroxylating agents) is unspecified.

Table 2: Overview of L-Proline-Based Synthesis

ParameterDetail
Starting MaterialL-Proline
Esterification ReagentMethanol, HCl (reflux)
Functionalization AgentSodium hydride, electrophile (unspecified)
Key ChallengeStereochemical control at C4

This method’s appeal lies in its use of inexpensive starting materials, but incomplete procedural details in literature limit its reproducibility.

Chiral Auxiliary-Mediated Synthesis

For stereoselective synthesis, chiral auxiliaries such as (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine are employed. The auxiliary directs the configuration during key bond-forming steps, ensuring high enantiomeric excess.

Synthetic Pathway

  • Auxiliary Attachment : The chiral boron-containing auxiliary is coupled to a proline-derived aldehyde or ketone.

  • Reduction : Stereoselective reduction of the imine intermediate fixes the 4R configuration.

  • Auxiliary Removal : Acidic or basic hydrolysis cleaves the auxiliary, yielding the target compound.

While this method guarantees stereochemical fidelity, it involves multiple steps, reducing overall yield. No quantitative data are available in open literature, though industrial applications likely optimize these steps for scale.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodAdvantagesLimitations
Acidic DeprotectionHigh yield (100%), mild conditionsRequires Boc-protected precursor
L-Proline FunctionalizationLow-cost starting materialAmbiguous functionalization steps
Chiral AuxiliaryExcellent stereocontrolMulti-step, lower scalability

The acidic deprotection method is optimal for industrial use due to its efficiency, whereas the chiral auxiliary approach suits contexts demanding precise stereochemistry. The L-proline route, while conceptually simple, requires further optimization to address reproducibility gaps.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions to form ketones or aldehydes. This reaction is critical for modifying the compound’s reactivity and enabling downstream applications.

Reaction Type Reagents/Conditions Products
Hydroxyl oxidationOxidizing agents (e.g., CrO₃, KMnO₄)4-Oxopyrrolidine-2-carboxylate derivatives
  • Mechanism : The hydroxyl group is oxidized via a two-electron process, typically involving acidic conditions to stabilize intermediates.

  • Applications : Produces ketone derivatives used in further functionalization for drug discovery.

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid. This reaction is pivotal for modifying solubility and introducing carboxylate functionality.

Reaction Type Reagents/Conditions Products
Acid hydrolysisHCl, H₂O, reflux4-Hydroxypyrrolidine-2-carboxylic acid
Base hydrolysisNaOH, H₂O, room temperatureSodium carboxylate salt
  • Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, while base-mediated hydrolysis involves nucleophilic attack by hydroxide ions.

  • Industrial Relevance : Hydrolyzed products serve as intermediates for peptide synthesis and metal-organic frameworks .

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions, enabling the introduction of diverse functional groups.

Reaction Type Reagents/Conditions Products
HalogenationSOCl₂, PCl₃, or HX (X = Cl, Br, I)4-Halopyrrolidine-2-carboxylate derivatives
AminationNH₃ or primary amines, base catalyst4-Aminopyrrolidine-2-carboxylate analogues
  • Mechanism : The hydroxyl group acts as a leaving group after activation (e.g., via protonation or conversion to a tosylate).

  • Applications : Substituted derivatives are used in protease inhibitors and kinase-targeting therapeutics .

Reduction Reactions

Though less common, the ester group can be reduced to an alcohol under specific conditions.

Reaction Type Reagents/Conditions Products
Ester reductionLiAlH₄, THF, 0°C4-Hydroxypyrrolidine-2-methanol
  • Selectivity : Reduction preserves the stereochemistry at the 2- and 4-positions.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across several domains:

Organic Chemistry

  • Building Block for Synthesis : It serves as a crucial building block in the synthesis of complex organic molecules, including various pyrrolidine derivatives. Its unique functional groups allow for diverse chemical reactions such as oxidation, reduction, and substitution .

Biological Studies

  • Enzyme Mechanisms : Researchers utilize methyl (2S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride to study enzyme mechanisms and protein-ligand interactions. Its structural properties enable it to interact with specific biological targets, providing insights into enzymatic activities .
  • Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, particularly as a precursor in drug development. Its biological activity makes it a candidate for developing new pharmaceuticals targeting various diseases .

Industrial Applications

  • Production of Specialty Chemicals : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications requiring high solubility and stability .

Case Study 1: Synthesis of Pyridazinamine Derivatives

Research has demonstrated that this compound can be used to prepare pyridazinamine derivatives that act as modulators of SMARCA2 and BRM target proteins. This application highlights its importance in developing compounds that can influence gene expression and cellular processes .

Case Study 2: Drug Development

A study explored the use of this compound as a precursor in synthesizing novel drugs aimed at treating neurodegenerative diseases. The findings suggested that modifications to the pyrrolidine structure could enhance bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of methyl (2S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride with structurally related compounds, focusing on stereochemistry, substituents, and applications.

Compound Name CAS Number Stereochemistry Key Substituents Molecular Weight (g/mol) Applications References
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride 40216-83-9 (2S,4R) -OH, -COOCH₃ 193.63 Asymmetric catalysis (Michael additions) ; chiral intermediates in drug synthesis
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (cis isomer) 1354488-39-3 (2S,4S) -OH, -COOCH₃ 181.62 Limited catalytic utility due to steric hindrance; research intermediate
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride 114676-59-4 (2R,4R) -OH, -COOCH₃ 193.63 Enantiomeric counterpart; opposite stereoselectivity in reactions
Ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride 33996-30-4 (2S,4R) -OH, -COOCH₂CH₃ 195.64 Longer alkyl chain enhances lipophilicity; used in peptide synthesis
Methyl (2S,4S)-4-(2-methoxyacetoxy)pyrrolidine-2-carboxylate hydrochloride 1354490-36-0 (2S,4S) -O(COCH₂OCH₃), -COOCH₃ 253.68 Modified solubility; potential prodrug applications
Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate hydrochloride (Boc-protected) 334999-32-5 (2S,4R) -NH₂ (Boc-protected), -COOCH₃ 279.74 Amino-functionalized variant; precursor for bioactive molecules

Key Observations:

Stereochemical Impact :

  • The (2S,4R) configuration is optimal for asymmetric catalysis, as the hydroxyl group’s spatial orientation facilitates substrate binding in chiral catalysts .
  • The cis isomer (2S,4S) exhibits reduced catalytic activity due to unfavorable steric interactions .

Substituent Effects :

  • Ester Groups : Ethyl esters (e.g., CAS 33996-30-4) increase lipophilicity (LogP ≈ -0.5 vs. -0.789 for methyl), altering solubility for drug delivery .
  • Functional Modifications : Methoxyacetoxy or halogenated derivatives (e.g., CAS 1354488-39-3) expand utility in targeted synthesis but may introduce toxicity risks .

Enantiomeric Pairs :

  • (2S,4R) and (2R,4R) enantiomers exhibit mirror-image stereoselectivity. For example, the (2R,4R) form generates opposite enantiomers in asymmetric reactions .

Biological Relevance :

  • The (2S,4R) compound’s specific rotation ([α] = -24° to -31°) aligns with natural L-proline derivatives, making it compatible with biological systems .

Biological Activity

Methyl (2S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, also known as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, is a chiral compound that exhibits a range of significant biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₆H₁₂ClNO₃
  • Structural Features : A pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylate group esterified with a methyl group at the 2-position. The hydrochloride form enhances its solubility and stability.

Biological Activities

This compound exhibits several noteworthy biological activities:

The biological activities of this compound can be attributed to its interaction with various biological macromolecules:

  • Enzyme Interactions : The compound acts as a substrate or inhibitor for specific enzymes involved in metabolic pathways, particularly those related to collagen synthesis and degradation.
  • Protein-Ligand Interactions : Its unique stereochemistry allows it to bind selectively to target proteins, influencing their activity and function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantNeutralizes free radicals; reduces oxidative stress
AnticoagulantInfluences coagulation proteins; potential for clotting disorder treatment
NeuroprotectivePotential protective effects in neurodegenerative diseases
Collagen MetabolismInvolved in collagen synthesis; useful for studying fibrosis

Case Study: Anticoagulant Activity

Research on related compounds has shown that modifications in the structure can enhance anticoagulant properties. The interaction with specific coagulation factors suggests that this compound may similarly exhibit beneficial effects in anticoagulation therapy .

Applications

The diverse biological activities of this compound position it as a valuable compound in several fields:

  • Pharmaceutical Development : Its role in collagen synthesis makes it a candidate for developing treatments for fibrotic diseases.
  • Neuroscience : Potential applications in neuroprotective therapies for conditions like Alzheimer's or Parkinson's disease.
  • Biochemistry : Used as a building block in synthesizing peptides and other biologically active molecules.

Q & A

Q. How is methyl (2S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride synthesized and purified?

Category: Synthesis and Purification Methodological Answer: The synthesis typically involves protection of the amine group in hydroxyproline derivatives. For example:

Amine Protection: React methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride with benzyl chloride in dry CH₂Cl₂ under reflux, using triethylamine as a base. This forms a benzyl-protected intermediate .

Workup: After reaction completion, adjust to pH 2 with NaOH, extract with dichloromethane, and concentrate.

Purification: Use silica gel column chromatography with an AcOEt/hexane (1:1) eluent to isolate the product (>95% yield) .

Q. Table 1: Key Synthesis Parameters

StepReagents/ConditionsPurposeYield
ProtectionBenzyl chloride, Et₃N, CH₂Cl₂, refluxAmine protection~95%
PurificationSilica gel (AcOEt/hexane)Remove byproducts>98% purity

Q. What analytical techniques confirm the compound’s structural and stereochemical integrity?

Category: Structural Characterization Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .
  • X-ray Crystallography: Use SHELX software (e.g., SHELXL/SHELXS) for single-crystal refinement to resolve absolute configuration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and chloride adduct .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

Category: Data Contradiction Analysis Methodological Answer: Discrepancies between NMR and computational models can arise due to dynamic ring puckering. To resolve:

Variable Temperature (VT) NMR: Observe splitting patterns at low temperatures to identify conformers .

DFT Calculations: Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data .

X-ray Validation: Confirm absolute configuration via crystallography using SHELXL refinement .

Q. Table 2: Stereochemical Validation Workflow

TechniqueApplicationOutcome
VT NMRDetect conformersResolve splitting ambiguities
DFTPredict shiftsValidate experimental vs. theoretical
XRDAbsolute configurationDefinitive stereochemical proof

Q. What strategies optimize enantioselective applications of this compound in asymmetric catalysis?

Category: Advanced Applications Methodological Answer: The compound’s hydroxyl and ester groups enable its use in chiral hybrid materials:

Immobilization: Incorporate into mesoporous silica frameworks via silylation to stabilize the active site .

Catalytic Testing: Perform Michael additions (e.g., β-nitrostyrene + aldehydes) under optimized conditions (e.g., DMF, 25°C) .

Stereocontrol: Adjust solvent polarity and temperature to enhance enantiomeric excess (ee). Reported ee values exceed 90% in optimized systems .

Q. How should researchers address low yields in amine protection reactions during synthesis?

Category: Experimental Design Methodological Answer: Low yields often stem from incomplete benzylation or side reactions:

Base Optimization: Replace triethylamine with stronger bases (e.g., DBU) to improve deprotonation .

Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance reactivity.

Stoichiometry Adjustment: Increase benzyl chloride equivalents (e.g., 4.3 equiv) to drive reaction completion .

Q. What protocols ensure stability during storage and handling?

Category: Material Handling Methodological Answer:

  • Storage: Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Handling: Use gloveboxes for moisture-sensitive steps and pre-dry solvents (e.g., molecular sieves for CH₂Cl₂) .

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